![molecular formula C7H3BrClN3 B13659420 8-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B13659420.png)
8-Bromo-2-chloropyrido[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-chloropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridopyrimidine core. Pyridopyrimidines are known for their wide range of biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloropyrido[3,4-d]pyrimidine typically involves the bromination and chlorination of pyridopyrimidine derivatives. One common method involves the bromination of 2-aminonicotinic acid followed by cyclization and chlorination. The key steps include:
Esterification: 2-aminonicotinic acid is esterified to form an ester intermediate.
Bromination: The ester intermediate is brominated using N-bromosuccinimide (NBS) to introduce the bromine atom.
Cyclization: The brominated intermediate undergoes cyclization with formamide to form the pyridopyrimidine core.
Chlorination: The final step involves chlorination using phosphorus oxychloride (POCl3) to introduce the chlorine atom.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-chloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents like bromine or chlorine gas can be used for electrophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridopyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
8-Bromo-2-chloropyrido[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: The compound is used to study the inhibition of specific enzymes and receptors, such as the human chemokine receptor CXCR2.
Chemical Biology: It serves as a probe to investigate biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, as a CXCR2 antagonist, it binds to the CXCR2 receptor and inhibits its signaling pathway. This inhibition can reduce inflammation and has potential therapeutic applications in treating inflammatory and autoimmune diseases . The compound’s effects on other molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyrido[2,3-d]pyrimidine: Used in the preparation of integrin inhibitors.
6-Bromopyrido[2,3-d]pyrimidine: Known for its biological activities, including anticancer and antimicrobial properties.
Pyrazolo[3,4-d]pyrimidine: Exhibits anticancer activity and VEGFR-2 inhibition.
Uniqueness
8-Bromo-2-chloropyrido[3,4-d]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for substitution reactions. This dual halogenation also contributes to its diverse biological activities and makes it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C7H3BrClN3 |
|---|---|
Molecular Weight |
244.47 g/mol |
IUPAC Name |
8-bromo-2-chloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H3BrClN3/c8-6-5-4(1-2-10-6)3-11-7(9)12-5/h1-3H |
InChI Key |
AOFHJNJNMYLZLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=NC(=NC=C21)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-O'-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13659337.png)
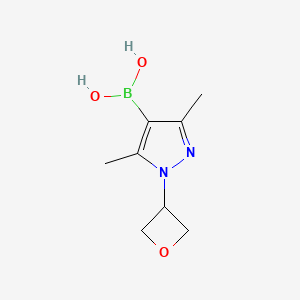
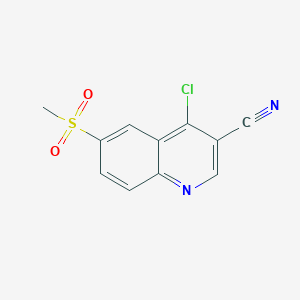
![(E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B13659351.png)
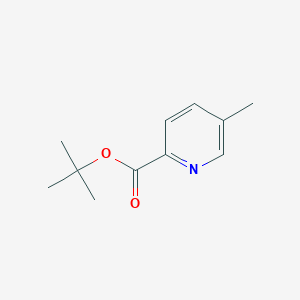
![5-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13659356.png)
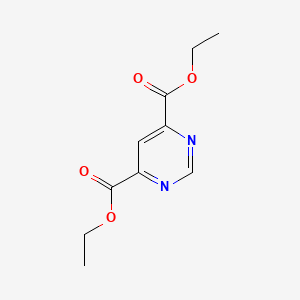
![5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one](/img/structure/B13659370.png)
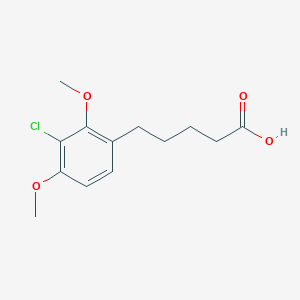

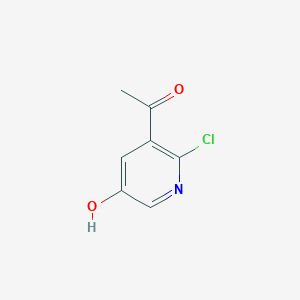
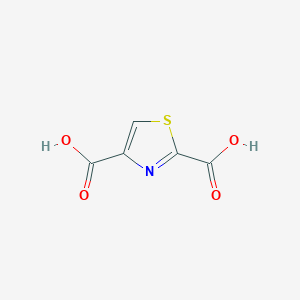
![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659436.png)

